N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide
Description
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide is a complex organic compound with the molecular formula C14H17N5O. This compound is characterized by its quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of the trimethyl groups on the quinazoline ring and the benzamide moiety contributes to its unique chemical properties .
Properties
Molecular Formula |
C19H19N5O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[(Z)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C19H19N5O/c1-11-9-15-13(3)21-19(22-16(15)10-12(11)2)24-18(20)23-17(25)14-7-5-4-6-8-14/h4-10H,1-3H3,(H3,20,21,22,23,24,25) |
InChI Key |
OYVBVMJMWOSKAH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)/N=C(/N)\NC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)N=C(N)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide typically involves the reaction of 4,6,7-trimethylquinazoline-2-amine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]acetamide
- N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]-2-[(phenylcarbonyl)amino]benzamide
Uniqueness
N-[(E)-Amino[(4,6,7-trimethylquinazolin-2-YL)amino]methylidene]benzamide is unique due to its specific substitution pattern on the quinazoline ring and the presence of the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
